molecular formula C18H28BNO4 B13716933 N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13716933
M. Wt: 333.2 g/mol
InChI Key: NFAUQHQUNYKZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C18H28BNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of tert-butyl-4-hydroxypiperidine-1-carboxylate, which is then subjected to further reactions to introduce the dioxaborolane ring . The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving boron-containing molecules.

Comparison with Similar Compounds

N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other similar compounds, such as:

These compounds share the dioxaborolane ring structure but differ in other functional groups, which can influence their chemical behavior and applications.

Properties

Molecular Formula

C18H28BNO4

Molecular Weight

333.2 g/mol

IUPAC Name

N-tert-butyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)13-10-9-12(11-14(13)22-8)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21)

InChI Key

NFAUQHQUNYKZEY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.